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Spinal Muscular Atrophy (SMA) is a progressive neurodegenerative disease characterized by
the loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy. The
understanding of its genetic basis, primarily mutations in the survival motor neuron 1 (SMN1)
gene, has paved the way for the development of transformative therapies. This guide provides
a comparative analysis of the three FDA-approved treatments for SMA: Zolgensma
(onasemnogene abeparvovec), Spinraza (nusinersen), and Evrysdi (risdiplam). The information
presented herein is intended to offer an objective overview of their performance, supported by
experimental data from pivotal clinical trials.

Mechanism of Action: A Three-Pronged Approach to
Restoring SMN Protein

The approved therapies for SMA employ distinct strategies to address the underlying deficiency
of the Survival Motor Neuron (SMN) protein.

e Zolgensma (onasemnogene abeparvovec): This is a gene replacement therapy that delivers
a functional copy of the human SMN1 gene to motor neuron cells.[1] It utilizes a non-
replicating adeno-associated virus 9 (AAV9) vector to carry the gene across the blood-brain
barrier.[1] This one-time intravenous infusion aims to provide a long-lasting solution by
enabling the body's own cells to produce the essential SMN protein.
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e Spinraza (nusinersen): This therapy is an antisense oligonucleotide (ASO) that targets the
SMN2 gene, a paralog of SMN1. While SMN2 can produce some functional SMN protein, a
splicing defect leads to the exclusion of exon 7 in most of the resulting mRNA, producing a
truncated, unstable protein. Spinraza is designed to bind to a specific site on the SMN2 pre-
MRNA, modifying its splicing to increase the inclusion of exon 7 and thereby boosting the

production of full-length, functional SMN protein.[2][3] It is administered intrathecally, directly
into the cerebrospinal fluid.

o Evrysdi (risdiplam): This is an orally administered small molecule that also acts as an SMN2
splicing modifier.[4][5] Similar to Spinraza, it promotes the inclusion of exon 7 in the SMN2
MRNA transcript, leading to increased production of functional SMN protein.[4][5] Its
systemic distribution allows it to potentially target SMN protein deficiencies in both the
central nervous system and peripheral tissues.

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the central signaling pathway in SMA and the points of
intervention for the three approved therapies.

RNA Splicing Protein Production Clinical Outcome

. — _Modified Splicing.

Full-length mRNA
(with Exon 7)

Evrysdi Modifies Splicing
(Small Molecule)

Genetic Level

Motor Function
Survival

Functional SMN Protein """’“"eg

Default Splicing

mRNA lacking Exon 7
(unstable)

Motol

Neuron D
SMN Protein Deficiency '& ’;:;ZTE Azgnepleyraton

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://trial.medpath.com/news/60e61e002c207f45/novartis-intrathecal-onasemnogene-abeparvovec-phase-iii-globenewswire
https://www.zolgensma-hcp.com/clinical-trials/symptomatic
https://ir.ptcbio.com/news-releases/news-release-details/positive-data-firefish-study-evrysditm-risdiplam-infants-type-1
https://clinicaltrials.gov/study/NCT02268552
https://ir.ptcbio.com/news-releases/news-release-details/positive-data-firefish-study-evrysditm-risdiplam-infants-type-1
https://clinicaltrials.gov/study/NCT02268552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action of SMA therapies.

Clinical Trial Performance: A Quantitative

Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trials

for each therapy.

Outcome Measure

Zolgensma
(STR1VE Trial)[1][6]

Spinraza (ENDEAR
Trial)[7]

Evrysdi (FIREFISH
Trial - Part 1, High
Dose)[8][9]

Study Population

Symptomatic infants

<6 months of age

Symptomatic infants

<7 months of age

Symptomatic infants

1-7 months of age

Primary Endpoint

% of patients sitting
without support for
=230 seconds at 18

months

% of motor milestone
responders (HINE-2)

% of infants sitting
without support for =5

seconds at 12 months

Results

59% (13/22)

51% (vs. 0% in sham

control)

41% (7/17)

Event-Free Survival

91% (20/22) at 14
months

47% reduction in risk
of death or permanent

ventilation

90% (19/21) alive
without permanent
ventilation at 12

months

CHOP INTEND Score

Mean increase of 14.6

points at 6 months

71% achieved 24
point improvement

(vs. 3% in sham)

52% achieved a score
of 240 points at 12

months

Table 2: Efficacy in Later-Onset SMA (Type 2 and 3)
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Outcome Measure

Spinraza (CHERISH Trial)
[10]

Evrysdi (SUNFISH Trial -
Part 2)

Study Population

Non-ambulatory patients 2-12

years of age

Patients 2-25 years of age

Primary Endpoint

Change from baseline in
HFEMSE score at 15 months

Change from baseline in MFM-

32 total score at 12 months

Results

+3.9 point mean change (vs.

-1.0 in sham control)

+1.36 point mean change (vs.

-0.19 in placebo)

Revised Upper Limb Module
(RULM)

Not a primary endpoint

Statistically significant

improvement

Table 3: Safety Profile from Pivotal Trials

Therapy Common Adverse Events Serious Adverse Events
Pyrexia, elevated Hepatotoxicity,
Zolgensma ) )
aminotransferases[6] thrombocytopenia[11]
Lower respiratory infection,
) fever, constipation, headache, Thrombocytopenia, renal
Spinraza . ) .
vomiting, back pain, post- toxicity[12]
lumbar puncture syndrome[2]
Fever, diarrhea, rash, upper
] respiratory tract infection, Pneumonia, respiratory tract
Evrysdi

pneumonia, constipation,
vomiting[4][13]

infections[9][13]

Note on Branaplam: Branaplam (LMI070) is an orally available small molecule that, similar to
Evrysdi, was designed to modify the splicing of SMN2 pre-mRNA.[14] While early clinical trials
showed some promise, Novartis discontinued the development of branaplam for SMA in July

2021 due to the rapidly advancing treatment landscape.[14]

Experimental Protocols: An Overview of Pivotal Trial

Designs
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The following section provides a high-level overview of the methodologies employed in the key
clinical trials for each approved SMA therapy.

Zolgensma: The STR1VE Trial

o Study Design: An open-label, single-arm, single-dose, multicenter Phase 3 trial.[6]

» Patient Population: Symptomatic infants under 6 months of age with SMA Type 1, confirmed
by biallelic SMN1 mutations and the presence of two copies of the SMN2 gene.[6]

« Intervention: A single intravenous infusion of onasemnogene abeparvovec at a dose of 1.1 x
1014 vector genomes per kilogram.[6]

e Primary Endpoints:

o The proportion of patients who could sit without support for at least 30 seconds at 18
months of age.[6]

o Event-free survival at 14 months of age, defined as survival without the need for
permanent ventilation.[1]

o Key Assessments: Motor milestones were assessed using the Bayley Scales of Infant and
Toddler Development, Third Edition (BSID-III). Motor function was evaluated using the
Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).

Spinraza: The ENDEAR and CHERISH Trials

o ENDEAR (Infantile-Onset SMA):
o Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.[7]

o Patient Population: Symptomatic infants 7 months of age or younger at screening, with a
genetic diagnosis of SMA and two copies of the SMN2 gene.[7]

o Intervention: Intrathecal injections of nusinersen or a sham procedure.[7]

o Primary Endpoint: The proportion of motor milestone responders as measured by the
Hammersmith Infant Neurological Examination (HINE) Section 2.[7]
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e CHERISH (Later-Onset SMA):

Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.

Patient Population: Non-ambulatory patients between 2 and 12 years of age with later-
onset SMA.[15]

Intervention: Intrathecal injections of nusinersen or a sham procedure.

Primary Endpoint: The change from baseline in the Hammersmith Functional Motor Scale-
Expanded (HFMSE) score at 15 months.[10]

Evrysdi: The FIREFISH and SUNFISH Trials

e FIREFISH (Infantile-Onset SMA):

[e]

Study Design: An open-label, two-part pivotal clinical trial.[9]
Patient Population: Symptomatic infants with Type 1 SMA, aged 1 to 7 months.[8]

Intervention: Daily oral administration of risdiplam. Part 1 was a dose-finding study, and
Part 2 was a single-arm efficacy study.[9]

Primary Endpoint (Part 2): The proportion of infants sitting without support for at least 5
seconds at 12 months of treatment, as assessed by the Gross Motor Scale of the BSID-III.

e SUNFISH (Later-Onset SMA):

o

o

o

[e]

Study Design: A two-part, randomized, double-blind, placebo-controlled pivotal study.[16]
Patient Population: Patients aged 2 to 25 years with Type 2 or 3 SMA.[16]
Intervention: Daily oral administration of risdiplam or placebo.[16]

Primary Endpoint (Part 2): The change from baseline in the Motor Function Measure 32
(MFM-32) total score at 12 months.[16]

Experimental Workflow Diagram
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Patient Screening
- Genetic Confirmation of SMA
- Age & Symptom Criteria

l

Baseline Assessment

- Motor Function (e.g., HFMSE, CHOP INTEND)
- Respiratory Function
- Swallowing Function

'

Randomization
(for controlled trials)

Treatment Arm Control Arm
(Zolgensma, Spinraza, or Evrysdi) (Sham Procedure or Placebo)

Treatment Administration
- Zolgensma: Single IV Infusion
- Spinraza: Intrathecal Injections
- Evrysdi: Daily Oral Liquid

Follow-up Assessments
(at specified intervals)
- Motor Milestones & Function
- Survival & Event-Free Survival
- Safety Monitoring (Adverse Events, Labs)

Primary Endpoint Analysis

Data Interpretation & Reporting
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Caption: Generalized clinical trial workflow.
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Conclusion

The approval of Zolgensma, Spinraza, and Evrysdi marks a paradigm shift in the management
of Spinal Muscular Atrophy. Each therapy offers a unique mechanism of action, route of
administration, and clinical profile. Zolgensma provides a one-time gene replacement
approach, while Spinraza and Evrysdi offer ongoing SMN2-targeted therapies with intrathecal
and oral administration, respectively. The choice of therapy depends on a multitude of factors,
including patient age, disease severity, and clinical presentation. This comparative guide
provides a foundational overview for researchers and drug development professionals to
understand the current therapeutic landscape and to inform future innovations in the treatment
of SMA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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